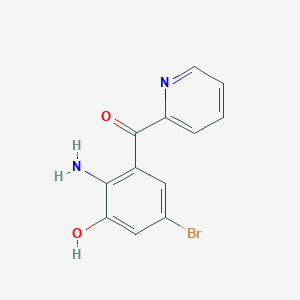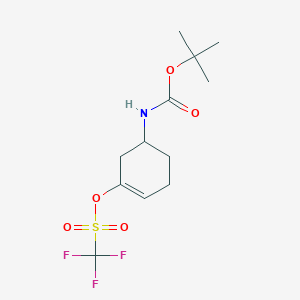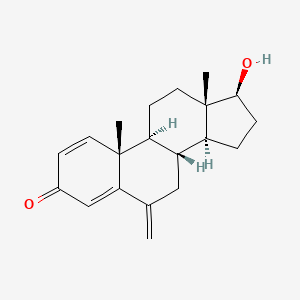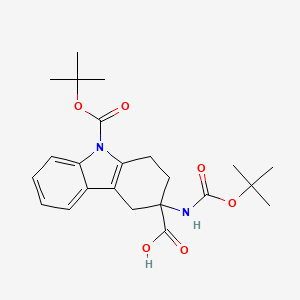
(±)-Mathuralure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Mathuralure is a synthetic pheromone compound that has garnered attention due to its potential applications in pest control. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is particularly noted for its role in mimicking natural pheromones used by insects for communication, making it a valuable tool in integrated pest management strategies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Mathuralure typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of a key intermediate through a series of reactions such as alkylation, esterification, or cyclization.
Enantioselective Synthesis: The intermediate is then subjected to enantioselective synthesis to produce the desired enantiomers. This step often involves the use of chiral catalysts or reagents to ensure the correct stereochemistry.
Final Coupling and Purification: The final step involves coupling the intermediate with other functional groups to form this compound. The product is then purified using techniques such as chromatography to obtain the racemic mixture.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: (±)-Mathuralure undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or oxygen atoms.
Substitution: Substituted products with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
(±)-Mathuralure has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of stereochemistry and enantioselective synthesis.
Biology: Employed in research on insect behavior and communication, particularly in studies of pheromone signaling.
Medicine: Investigated for its potential use in developing new pest control methods that are less harmful to human health and the environment.
Industry: Utilized in integrated pest management programs to reduce the reliance on chemical pesticides, thereby promoting sustainable agriculture.
Wirkmechanismus
The mechanism of action of (±)-Mathuralure involves its interaction with specific pheromone receptors in insects. These receptors are part of a complex signaling pathway that regulates behaviors such as mating and aggregation. Upon binding to the receptor, this compound triggers a cascade of molecular events that lead to the desired behavioral response. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound mimics the natural pheromones produced by insects, thereby interfering with their normal communication processes.
Vergleich Mit ähnlichen Verbindungen
(±)-Disparlure: Another synthetic pheromone used in pest control, particularly for gypsy moths.
(±)-Epinastine: A compound with similar structural features but different biological activity.
(±)-Cis-7,8-Epoxy-2-Methyloctadecane: A pheromone analog with similar applications in pest management.
Comparison: (±)-Mathuralure is unique in its specific application for certain insect species and its effectiveness in mimicking natural pheromones. Compared to (±)-Disparlure, this compound may have a broader range of target species and different environmental stability. Its structural features also allow for more versatile chemical modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
97719-75-0 |
|---|---|
Molekularformel |
C₁₉H₃₄O |
Molekulargewicht |
278.47 |
Synonyme |
rel-(2R,3S)-2-Nonyl-3-(2Z,5Z)-2,5-octadien-1-yloxirane; (2R,3S)-rel-2-Nonyl-3-(2Z,5Z)-2,5-octadienyl-oxirane; [2α,3α(2Z,5Z)]-2-Nonyl-3-(2,5-octadienyl)-oxirane; (2R,3S)-rel-2-Nonyl-3-(2Z,5Z)-2,5-octadien-1-yl-oxirane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)




![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)

![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B1145821.png)
